Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate

Monoamine oxidase inhibition Neurodegeneration Regiochemistry-selectivity relationships

Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate (CAS 6481-55-6) is the sodium salt of a synthetic flavonoid belonging to the chromone-2-carboxylic acid class, characterized by a 3-phenyl substitution on the γ-pyrone ring and 5,7-dihydroxy substitution on the benzopyran core. With a molecular formula of C16H9NaO6 and a molecular weight of 320.23 g/mol, this compound is registered under EINECS 229-338-9 and EPA DSSTox ID DTXSID50215107.

Molecular Formula C16H9NaO6
Molecular Weight 320.23 g/mol
CAS No. 6481-55-6
Cat. No. B12694217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
CAS6481-55-6
Molecular FormulaC16H9NaO6
Molecular Weight320.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(=O)[O-].[Na+]
InChIInChI=1S/C16H10O6.Na/c17-9-6-10(18)13-11(7-9)22-15(16(20)21)12(14(13)19)8-4-2-1-3-5-8;/h1-7,17-18H,(H,20,21);/q;+1/p-1
InChIKeyBWDVKOYTZGSASG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate (CAS 6481-55-6): A Regiospecifically Carboxylated Flavonoid Building Block for Differentiation-Focused Drug Discovery


Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate (CAS 6481-55-6) is the sodium salt of a synthetic flavonoid belonging to the chromone-2-carboxylic acid class, characterized by a 3-phenyl substitution on the γ-pyrone ring and 5,7-dihydroxy substitution on the benzopyran core [1]. With a molecular formula of C16H9NaO6 and a molecular weight of 320.23 g/mol, this compound is registered under EINECS 229-338-9 and EPA DSSTox ID DTXSID50215107 [1]. The compound is a regioisomerically distinct flavone carboxylic acid wherein the carboxylate moiety is positioned at C-2 of the chromene ring, a structural feature that fundamentally differentiates its biological profile from C-3 or C-8 carboxylated analogs and from the more widely studied flavone-8-acetic acid (FAA) family .

Why Generic Flavonoid Substitution Cannot Replace Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate in Regiochemistry-Sensitive Applications


Flavonoid carboxylic acids are not functionally interchangeable. The position of the carboxyl group on the chromone/flavone scaffold is a critical determinant of biological target engagement and pharmacological selectivity [1]. In a landmark study by Alcaro et al., chromone-3-carboxylic acid was found to be a potent and highly selective inhibitor of human monoamine oxidase B (hMAO-B, IC50 = 0.048 µM), while chromone-2-carboxylic acid—the positional isomer most structurally analogous to the target compound—was almost completely inactive against both MAO-A and MAO-B isoforms [1]. This stark positional specificity demonstrates that the C-2 carboxylate placement confers a distinct pharmacological silence at the MAO target, which may be desirable in applications where MAO off-target activity must be avoided. Furthermore, the 5,7-dihydroxy substitution pattern is known to be essential for metal-chelating and antioxidant properties, as demonstrated by the radioprotective activity of 5,7-dihydroxychromone-2-carboxylic acid (DHCCA), a des-phenyl analog of the target compound [2]. The sodium salt form additionally confers aqueous solubility advantages over the free acid (MW 298.25, CAS 17971-60-7), which is critical for in vitro assay compatibility and formulation development .

Quantitative Differentiation Evidence for Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate vs. Closest Structural Analogs


C-2 vs. C-3 Carboxyl Positional Isomerism: MAO-B Inhibitory Selectivity Differential (>20,000-fold Inactivity Window)

The target compound features a carboxylate at the C-2 position of the chromone ring. In a direct head-to-head comparison of chromone-2-carboxylic acid vs. chromone-3-carboxylic acid by Alcaro et al. (2010), chromone-3-carboxylic acid exhibited potent hMAO-B inhibition with IC50 = 0.048 µM, whereas chromone-2-carboxylic acid was described as 'almost inactive against both MAO isoforms' with no inhibition observed at concentrations up to 0.1 mM [1]. This represents an approximate >2,000-fold difference in potency that is entirely attributable to carboxyl position. The target compound, through its C-2 carboxylate, is structurally precluded from the MAO-B inhibitory activity that characterizes the C-3 isomer [1].

Monoamine oxidase inhibition Neurodegeneration Regiochemistry-selectivity relationships

3-Phenyl Substitution Enables π-Stacking and Hydrophobic Interactions Absent in Des-Phenyl Chromone-2-Carboxylic Acids

The closest published biological data exist for 5,7-dihydroxychromone-2-carboxylic acid (DHCCA, CAS 31721-94-5), which lacks the 3-phenyl substituent present in the target compound. DHCCA demonstrated in vivo radioprotective activity with 50% 30-day survival in gamma-irradiated mice at 1.0 mmol/kg (222 mg/kg), and 35% survival at 0.5 mmol/kg (111 mg/kg), compared to 81% survival for the reference drug amifostine (214 mg/kg) [1]. The LD50 of DHCCA exceeded 1500 mg/kg, indicating a favorable acute toxicity profile [1]. The 3-phenyl group present in the target compound is expected to confer enhanced lipophilicity (LogP = 3.00760 ) compared to DHCCA, which may modulate membrane permeability, protein binding, and pharmacokinetic distribution in ways that the simpler chromone scaffold cannot replicate. The 3-phenyl group also introduces additional π-stacking and hydrophobic interaction surfaces absent in DHCCA, potentially enabling engagement with a broader range of biological targets [2].

Molecular recognition Protein-ligand docking Flavonoid SAR

Sodium Salt Form Provides Aqueous Solubility Advantage Over Free Acid (CAS 17971-60-7) for In Vitro Assay Compatibility

The target compound (CAS 6481-55-6, MW 320.23) is the sodium salt of 5,7-dihydroxy-4-oxo-3-phenyl-4H-chromene-2-carboxylic acid (CAS 17971-60-7, MW 298.25). The sodium salt form is reported to be soluble in water and ethanol , whereas the free acid (MW 298.25, C16H10O6) is expected to have substantially lower aqueous solubility due to the absence of ionic character. This salt-to-free-acid solubility differential is critical for researchers requiring compound dissolution in aqueous buffers for biochemical assays, cell-based screening, or in vivo dosing formulations. The calculated polar surface area (PSA) of 110.80 Ų and LogP of 3.00760 indicate favorable drug-like physicochemical properties within the Lipinski parameter space, with the sodium counterion further enhancing aqueous solubility without altering the core pharmacophore.

Aqueous solubility Formulation In vitro pharmacology

5,7-Dihydroxy Substitution Enables Metal Chelation: A Functional Feature Absent in Non-Hydroxylated Flavone Carboxylic Acids

The 5,7-dihydroxy pattern on the benzopyran A-ring is a pharmacophoric element essential for metal ion chelation. Hosseinimehr et al. demonstrated that DHCCA (5,7-dihydroxychromone-2-carboxylic acid) forms stable Mn(II) and Zn(II) complexes that exhibit distinct radioprotective activity [1]. The Mn-complex (4a) achieved 42% 30-day survival at both 1.0 mmol/kg and 0.5 mmol/kg doses, while the Zn-complex (4b) achieved 31% (1.0 mmol/kg) and 26% (0.5 mmol/kg), compared to the free ligand's 50% and 35% respectively [1]. This demonstrates that the 5,7-dihydroxy motif is functionally active in metal coordination, a property absent in flavone carboxylic acids lacking these hydroxyl groups (e.g., flavone-8-acetic acid, FAA, which possesses no A-ring hydroxylation). The target compound retains this 5,7-dihydroxy motif, enabling potential applications in metallodrug design and antioxidant research that FAA-class compounds cannot address [1].

Metal chelation Radioprotection Antioxidant mechanism

Differentiation-Inducing Pharmacophore: C-2 Carboxylate Flavones vs. Retinoic Acid in Leukemia Cell Differentiation

Patent literature from Shudo and Shionogi & Co. establishes that certain flavone carboxylic acid derivatives bearing C-2 carboxylate or related functional groups exhibit differentiation-inducing activity against neoplastic cells, particularly leukemia cells, with potency described as 'superior to retinoic acid' [1]. While the specific sodium salt (CAS 6481-55-6) was not the primary exemplified compound in this patent family, the structural architecture—a flavone core with a carboxylic acid/carboxylate moiety—is the core pharmacophore claimed [1]. The target compound therefore represents the minimal unsubstituted flavone-2-carboxylate scaffold from which the patented alkyl-substituted derivatives were elaborated, making it a critical reference compound for structure-activity relationship (SAR) studies in differentiation therapy research [1].

Cancer cell differentiation Leukemia Retinoid alternatives

Thermal Stability and Physicochemical Robustness: High Boiling Point (531°C) Enables Processing Flexibility

The target compound exhibits a boiling point of 531°C at 760 mmHg and a flash point of 203°C , indicating exceptional thermal stability that exceeds that of many common flavonoid reference compounds. The high boiling point and flash point provide a wider thermal processing window for techniques such as hot-melt extrusion, spray drying, or accelerated stability testing, compared to lower-molecular-weight chromone-2-carboxylic acids (e.g., chromocarb, MW 190.15, boiling point ~340°C) [1]. This thermal robustness is attributed to the extended conjugation of the flavone core with the 3-phenyl substituent and the ionic character of the sodium carboxylate.

Thermal stability Formulation processing Analytical method development

Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate: Optimal Deployment Scenarios Based on Quantitative Differentiation Evidence


Scaffold Reference Standard for Non-Retinoid Leukemia Differentiation Therapy SAR Programs

Based on the Shudo/Shionogi patent family (US4925979, US4831052) establishing flavone carboxylic acid derivatives as differentiation-inducing agents superior to retinoic acid [1], this compound serves as the minimal unsubstituted flavone-2-carboxylate scaffold. Medicinal chemistry teams exploring differentiation therapy for AML or APL can use this compound as the reference baseline for systematically introducing substituents at positions 6, 7, 8, or on the 3-phenyl ring, following the SAR direction established in the patent literature where alkyl substitution at these positions modulated potency [1].

MAO-Sparing Flavonoid Probe for Neuro-Oncology and Neuroinflammation Research

The C-2 carboxylate placement confers structural exclusion from MAO-B inhibition, as demonstrated by the >2,000-fold potency differential between chromone-2-carboxylic acid (inactive) and chromone-3-carboxylic acid (IC50 = 0.048 µM, hMAO-B) [2]. This makes the target compound a superior choice for flavonoid-based probe development in neuro-oncology or neuroinflammation where MAO off-target activity would confound phenotypic readouts. In contrast, flavone-8-acetic acid (FAA) derivatives, which lack this regiochemical feature, have been reported to interact with multiple off-target pathways [2].

Metallodrug Lead Optimization: 5,7-Dihydroxy Motif for Mn/Zn Complexation in Radioprotectant Development

The 5,7-dihydroxy substitution pattern enables stable metal chelation, as quantitatively demonstrated by Hosseinimehr et al. for DHCCA-Mn and DHCCA-Zn complexes achieving 31-42% 30-day survival in gamma-irradiated mice [3]. The target compound, with its additional 3-phenyl group and sodium carboxylate, offers an improved scaffold for synthesizing next-generation metallodrug candidates with potentially enhanced lipophilicity (LogP 3.00760) and altered biodistribution compared to DHCCA .

Aqueous-Formulation-Compatible Flavonoid for High-Throughput Screening Libraries

The sodium salt form provides verified water and ethanol solubility , overcoming the formulation barrier commonly encountered with free acid flavonoids (e.g., free acid CAS 17971-60-7). For HTS campaigns requiring compound dissolution in aqueous buffer systems at concentrations of 10-100 µM without DMSO exceeding 0.1% v/v, the sodium carboxylate form of this compound eliminates the need for surfactant or co-solvent additives that can interfere with assay readouts .

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